molecular formula C12H12N2O2 B14135140 1-Methyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 126653-05-2

1-Methyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B14135140
CAS No.: 126653-05-2
M. Wt: 216.24 g/mol
InChI Key: DGEDGCBAZYFREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with a methyl group and a 3-methylphenyl group.

Preparation Methods

The synthesis of 1-Methyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylbenzaldehyde with urea and methylamine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-Methyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds such as:

Properties

CAS No.

126653-05-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-methyl-6-(3-methylphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O2/c1-8-4-3-5-9(6-8)10-7-11(15)13-12(16)14(10)2/h3-7H,1-2H3,(H,13,15,16)

InChI Key

DGEDGCBAZYFREM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)NC(=O)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.